molecular formula C8H17ClN2O B8550134 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride

1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride

Cat. No.: B8550134
M. Wt: 192.68 g/mol
InChI Key: CUYCQIMMJMDEBF-UKMDXRBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride is a chemical compound with a piperazine ring structure. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s unique structure allows it to interact with different molecular targets, making it valuable for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride typically involves the reaction of 2,6-dimethylpiperazine with ethanone under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction is monitored and controlled to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride involves its interaction with specific molecular targets. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and enzymatic reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(2R,6S)-2,6-Dimethylpiperazin-1-yl]ethan-1-one hydrochloride is unique due to its specific piperazine ring structure and the presence of the ethanone group. This unique structure allows it to interact with different molecular targets compared to similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H17ClN2O

Molecular Weight

192.68 g/mol

IUPAC Name

1-[(2S,6R)-2,6-dimethylpiperazin-1-yl]ethanone;hydrochloride

InChI

InChI=1S/C8H16N2O.ClH/c1-6-4-9-5-7(2)10(6)8(3)11;/h6-7,9H,4-5H2,1-3H3;1H/t6-,7+;

InChI Key

CUYCQIMMJMDEBF-UKMDXRBESA-N

Isomeric SMILES

C[C@@H]1CNC[C@@H](N1C(=O)C)C.Cl

Canonical SMILES

CC1CNCC(N1C(=O)C)C.Cl

Origin of Product

United States

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